molecular formula C15H19O4- B1259105 2-trans-Abscisate

2-trans-Abscisate

Cat. No. B1259105
M. Wt: 263.31 g/mol
InChI Key: JLIDBLDQVAYHNE-WEYXYWBQSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

2-trans-abscisate is any member of the class of abscisates obtained by removal of a proton from the carboxy group of a 2-trans-abscisic acid. It is a conjugate base of a 2-trans-abscisic acid.

Scientific Research Applications

  • Chemical Analysis and Quantification :

    • Netting, Milborrow, and Duffield (1982) synthesized 2-trans-abscisic acid with deuterium atoms for use as internal standards in experiments, demonstrating a method to establish the concentrations of abscisic acid and its conjugates in plant leaves (Netting, Milborrow, & Duffield, 1982).
    • Terashima et al. (2023) developed a method for the chiral separation of abscisic acid, including 2-trans,4-trans-abscisic acid, using high-performance liquid chromatography (Terashima et al., 2023).
  • Role in Plant Development and Stress Response :

    • Okamoto, Hirai, and Koshimįzu (1987) identified the 1′,4′-trans-diol of abscisic acid as a precursor of ABA in higher plants, indicating its role in plant hormone synthesis (Okamoto, Hirai, & Koshimįzu, 1987).
    • Kong and von Aderkas (2007) investigated ABA utilization in different genotypes of interior spruce, highlighting the role of different ABA isomers, including 2-trans,4-trans-ABA, in embryo development (Kong & von Aderkas, 2007).
  • Molecular and Structural Analysis :

    • Ueda and Tanaka (1977) determined the crystal and molecular structure of dl-2-cis-4-trans-abscisic acid, providing valuable information about its physical properties (Ueda & Tanaka, 1977).
    • Zhang et al. (2012) reported complex structures of the abscisic acid receptor PYL3/RCAR13 with (+)-ABA, revealing unique regulatory mechanisms related to abscisic acid signaling (Zhang et al., 2012).
  • Physiological Effects and Applications :

    • Jones and Mansfield (1972) studied the effects of abscisic acid and its esters on stomatal aperture and transpiration ratio, providing insights into its physiological impacts on plants (Jones & Mansfield, 1972).

properties

Product Name

2-trans-Abscisate

Molecular Formula

C15H19O4-

Molecular Weight

263.31 g/mol

IUPAC Name

(2E,4E)-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoate

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/p-1/b6-5+,10-7+

InChI Key

JLIDBLDQVAYHNE-WEYXYWBQSA-M

Isomeric SMILES

CC1=CC(=O)CC(C1(/C=C/C(=C/C(=O)[O-])/C)O)(C)C

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)[O-])C)O)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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